molecular formula C13H13F2NO3S B7569070 1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid

1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid

Cat. No. B7569070
M. Wt: 301.31 g/mol
InChI Key: GSTBXCUKHWLDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid, commonly known as DFSPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFSPA is a pyrrolidine derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

DFSPA exerts its inhibitory activity by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. DFSPA has been found to exhibit a competitive mode of inhibition, where it competes with the substrate for the active site of the enzyme.
Biochemical and physiological effects:
DFSPA has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. DFSPA has been found to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, thereby reducing oxidative stress. DFSPA has also been found to protect neurons from oxidative damage and to improve cognitive function.

Advantages and Limitations for Lab Experiments

DFSPA has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, DFSPA has some limitations, including its cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research and development of DFSPA. One direction is the optimization of the synthesis method to improve yield and reduce cost. Another direction is the development of DFSPA-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to explore the full range of biochemical and physiological effects of DFSPA and its potential applications in other fields of scientific research.
In conclusion, DFSPA is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and other fields. DFSPA has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. Further research is needed to explore the full potential of DFSPA and its applications in various fields of scientific research.

Synthesis Methods

DFSPA has been synthesized using various methods, including the reaction of 3,4-difluorophenylthiol with 2-bromoacetic acid followed by the reaction with pyrrolidine-3-carboxylic acid. Another method involves the reaction of 3,4-difluorophenylthiol with 2-(chloromethyl)acrylic acid followed by the reaction with pyrrolidine-3-carboxylic acid. The synthesis of DFSPA has been optimized to ensure high yields and purity.

Scientific Research Applications

DFSPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DFSPA is in the field of drug discovery. DFSPA has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes DFSPA a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

1-[2-(3,4-difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3S/c14-10-2-1-9(5-11(10)15)20-7-12(17)16-4-3-8(6-16)13(18)19/h1-2,5,8H,3-4,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTBXCUKHWLDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)CSC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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